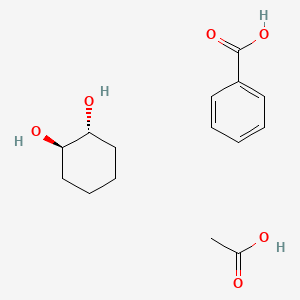![molecular formula C9H18SSi B14500789 Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- CAS No. 63135-81-9](/img/structure/B14500789.png)
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- is an organosilicon compound with the molecular formula C9H18Si. It is also known as (3,3-dimethyl-1-butynyl) (trimethyl)silane. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3,3-dimethyl-1-butynyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
3,3-dimethyl-1-butyne+trimethylsilyl chloridebaseSilane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-
Industrial Production Methods
In an industrial setting, the production of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in reactions that require high affinity for these elements. The compound can also act as a radical donor or hydride donor, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH. It is used in the semiconductor industry and as a reagent in organic synthesis.
Dimethylsilane: Another organosilicon compound with similar applications but different reactivity due to the presence of two methyl groups instead of three.
Uniqueness
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- is unique due to the presence of the 3,3-dimethyl-1-butynyl group, which imparts distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propriétés
Numéro CAS |
63135-81-9 |
|---|---|
Formule moléculaire |
C9H18SSi |
Poids moléculaire |
186.39 g/mol |
Nom IUPAC |
3,3-dimethylbut-1-ynylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C9H18SSi/c1-9(2,3)7-8-10-11(4,5)6/h1-6H3 |
Clé InChI |
UQCGSVARQGZMLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CS[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



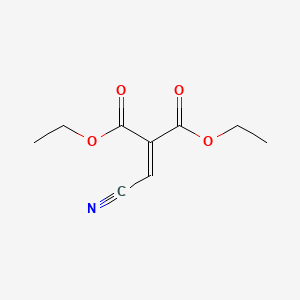
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
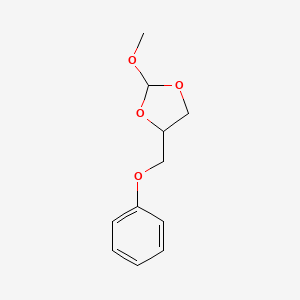
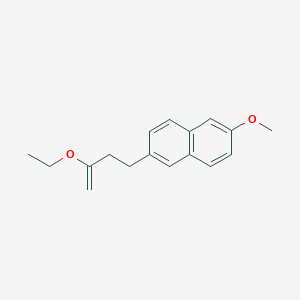
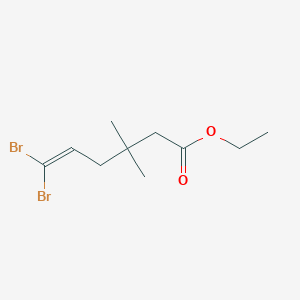

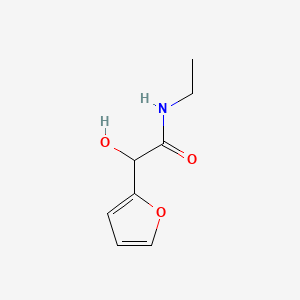
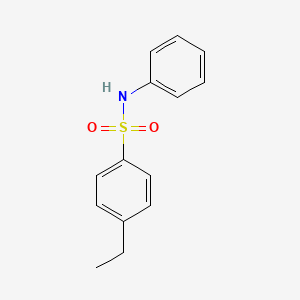


![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

